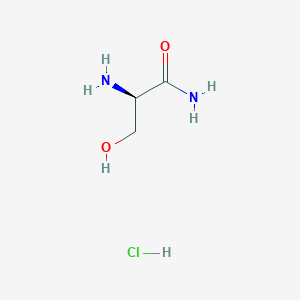

(R)-2-Amino-3-hydroxypropanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-Amino-3-hydroxypropanamide hydrochloride” is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-2-Amino-3-hydroxypropanamide hydrochloride” can be determined using various methods. The most widely used method is High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry and other methods of analysis .Applications De Recherche Scientifique

Polymer Science and Environmental Applications

A study by Mondal et al. (2019) demonstrated the use of starch-g-tetrapolymer hydrogel via in situ attached monomers for the removal of Bi(III) and/or Hg(II) and dyes. This research highlights the application of (R)-2-Amino-3-hydroxypropanamide hydrochloride in synthesizing interpenetrating tetrapolymer-hydrogel with exceptional physicochemical properties and recyclability for environmental remediation purposes (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).

Medicinal Chemistry and Drug Development

Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive activity. This research showcases the potential of derivatives of (R)-2-Amino-3-hydroxypropanamide hydrochloride in the development of new immunosuppressive drugs (Kiuchi, Adachi, Kohara, Minoguchi, Hanano, Aoki, Mishina, Arita, Nakao, Ohtsuki, Hoshino, Teshima, Chiba, Sasaki, & Fujita, 2000).

Biotechnology and Enzyme Catalysis

Wu et al. (2017) identified and characterized a cobalt-dependent amidase from Burkholderia phytofirmans for the efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This work illustrates the biocatalytic applications of (R)-2-Amino-3-hydroxypropanamide hydrochloride in producing chiral building blocks for pharmaceuticals (Wu, Zheng, Tang, & Zheng, 2017).

Antifungal Drug Research

Flores-Holguín, Frau, and Glossman-Mitnik (2019) conducted a computational peptidology study assisted by conceptual density functional theory on five new antifungal tripeptides. This research points towards the role of (R)-2-Amino-3-hydroxypropanamide hydrochloride derivatives in designing novel antifungal agents (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Antibacterial Membrane Technology

Saeki et al. (2013) developed an antibacterial polyamide reverse osmosis membrane modified with a covalently immobilized enzyme. The study utilized derivatives of (R)-2-Amino-3-hydroxypropanamide hydrochloride for fabricating membranes with enhanced antibacterial properties, showcasing its application in water purification technologies (Saeki, Nagao, Sawada, Ohmukai, Maruyama, & Matsuyama, 2013).

Safety and Hazards

Orientations Futures

While specific future directions for “®-2-Amino-3-hydroxypropanamide hydrochloride” are not mentioned in the search results, it’s worth noting that several therapeutic approaches are currently in different stages of clinical trial, including antioxidative therapy, drug treatments targeting multiple pathways, cell and gene directed therapies, as well as retinal implants .

Mécanisme D'action

Target of Action

D-Serinamide Hydrochloride, also known as D-Serinamide HCl or ®-2-Amino-3-hydroxypropanamide hydrochloride, is a compound that primarily targets the Glutamate receptor ionotropic, NMDA 1, Glycine receptor subunit alpha-1, Serpin B3, and Head decoration protein . These targets play crucial roles in various biochemical processes in the body.

Biochemical Pathways

D-Serinamide Hydrochloride is involved in several biochemical pathways. It plays a role in the Glycine and Serine Metabolism pathway . The downstream effects of these pathways are complex and involve various biochemical reactions.

Result of Action

The molecular and cellular effects of D-Serinamide Hydrochloride’s action are complex and involve various biochemical reactions. For instance, D-Serine, a related compound, has been shown to have neuroprotective effects . .

Action Environment

The action, efficacy, and stability of D-Serinamide Hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at room temperature . .

Propriétés

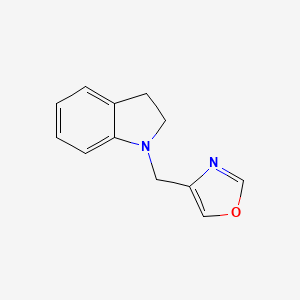

IUPAC Name |

(2R)-2-amino-3-hydroxypropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWDDZIWBGXCK-HSHFZTNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)N)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-hydroxypropanamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)

![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)

![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)

![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)

![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile](/img/structure/B2698115.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2698117.png)